molecular formula C25H18F3N3OS B10875659 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B10875659
M. Wt: 465.5 g/mol
InChI Key: PYOVCBKJADNSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound with the following structure

    C20H14F3N3OS\text{C}_{20}\text{H}_{14}\text{F}_3\text{N}_3\text{O}\text{S}C20​H14​F3​N3​OS

    .
  • Preparation Methods

      Synthetic Routes: The compound can be synthesized through several routes. One common method involves the reaction of 2-aminopyrimidine with 3-(trifluoromethyl)benzoyl chloride, followed by thiolation with thiourea.

      Reaction Conditions: These reactions typically occur under anhydrous conditions, using suitable solvents (e.g., dichloromethane or dimethylformamide).

      Industrial Production: While industrial-scale production details are proprietary, laboratories can synthesize this compound for research purposes.

  • Chemical Reactions Analysis

      Reactivity: The compound is stable under ambient conditions.

      Reactions: It may undergo substitution reactions (e.g., nucleophilic substitution) or oxidation/reduction processes.

      Common Reagents: Thionyl chloride, thiourea, and various bases.

      Major Products: The primary product is the target compound itself.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore its potential as a drug candidate, especially in cancer therapy or inflammation modulation.

      Materials Science: It could serve as a building block for functional materials due to its unique structure.

  • Mechanism of Action

      Targets: The compound likely interacts with specific cellular receptors or enzymes.

      Pathways: Further studies are needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

    Remember that research on this compound is ongoing, and its full potential awaits further exploration

    Properties

    Molecular Formula

    C25H18F3N3OS

    Molecular Weight

    465.5 g/mol

    IUPAC Name

    2-(4,6-diphenylpyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

    InChI

    InChI=1S/C25H18F3N3OS/c26-25(27,28)19-12-7-13-20(14-19)29-23(32)16-33-24-30-21(17-8-3-1-4-9-17)15-22(31-24)18-10-5-2-6-11-18/h1-15H,16H2,(H,29,32)

    InChI Key

    PYOVCBKJADNSRM-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.